molecular formula C20H20FN5O2 B11288023 1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide

1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B11288023
M. Wt: 381.4 g/mol
InChI Key: LGBNZCYIWANGSA-UHFFFAOYSA-N
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Description

1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that features a combination of fluorophenyl, pyrrole, pyrazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the initial formation of the pyrazole ring through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated ketone. This is followed by the introduction of the fluorophenyl group via electrophilic aromatic substitution. The pyrrole ring can be incorporated through a condensation reaction with an appropriate aldehyde. Finally, the piperidine ring is introduced through a nucleophilic substitution reaction, and the carboxamide group is formed via an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide is unique due to its combination of fluorophenyl, pyrrole, pyrazole, and piperidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H20FN5O2

Molecular Weight

381.4 g/mol

IUPAC Name

1-[1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H20FN5O2/c21-15-3-5-16(6-4-15)26-19(24-9-1-2-10-24)17(13-23-26)20(28)25-11-7-14(8-12-25)18(22)27/h1-6,9-10,13-14H,7-8,11-12H2,(H2,22,27)

InChI Key

LGBNZCYIWANGSA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4

Origin of Product

United States

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